molecular formula C23H22O7 B4222155 3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate

3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate

Cat. No.: B4222155
M. Wt: 410.4 g/mol
InChI Key: VDTGVOLBLLERKU-UHFFFAOYSA-N
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Description

3-(2-Methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromenone core and an ethoxybenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate typically involves multi-step organic reactions. One common method involves the condensation of 4,8-dimethyl-2-oxo-2H-chromen-7-yl with 2-ethoxybenzoic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or dichloromethane, followed by purification through column chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with stringent control over reaction parameters such as temperature, pressure, and solvent composition.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl groups in the chromenone core can yield alcohol derivatives.

    Substitution: The ethoxybenzoate moiety can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products are alcohol derivatives.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in studies involving chromenone derivatives and their reactivity.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The chromenone core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The ethoxybenzoate moiety may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Uniqueness:

  • The specific substitution pattern on the chromenone core and the presence of the ethoxybenzoate moiety make 3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate unique.
  • Its unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxochromen-7-yl] 2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-5-28-19-9-7-6-8-16(19)22(25)29-18-11-10-15-13(2)17(12-20(24)27-4)23(26)30-21(15)14(18)3/h6-11H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTGVOLBLLERKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate
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3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate
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3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate
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3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate
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3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate
Reactant of Route 6
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3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl 2-ethoxybenzoate

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